3-[(Diethylamino)methyl]-4-ethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Diethylamino)methyl]-4-ethoxyaniline is an organic compound with the molecular formula C13H22N2O. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a diethylamino group attached to a methyl group, which is further connected to an aniline ring substituted with an ethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethylamino)methyl]-4-ethoxyaniline typically involves the reaction of 4-ethoxyaniline with diethylamine in the presence of formaldehyde. This reaction is known as the Mannich reaction, which is a classic method for the formation of β-amino carbonyl compounds. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Diethylamino)methyl]-4-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or thiolated derivatives
Scientific Research Applications
3-[(Diethylamino)methyl]-4-ethoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Diethylamino)methyl]-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyaniline: Lacks the diethylamino group, resulting in different chemical properties and reactivity.
N,N-Diethylaniline: Similar structure but without the ethoxy group, leading to variations in its applications and reactivity.
Uniqueness
3-[(Diethylamino)methyl]-4-ethoxyaniline is unique due to the presence of both the diethylamino and ethoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(diethylaminomethyl)-4-ethoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)10-11-9-12(14)7-8-13(11)16-6-3/h7-9H,4-6,10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOSHDUBGFIFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.